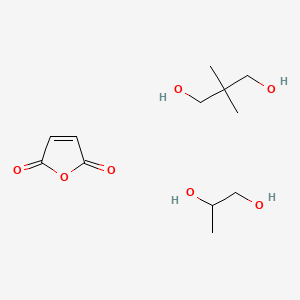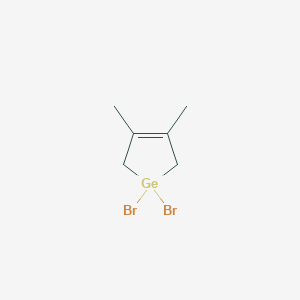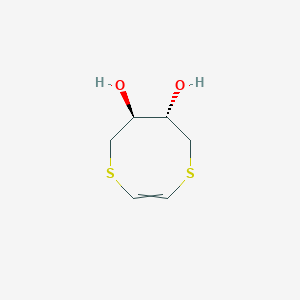![molecular formula C9H12BrCl B14650979 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene CAS No. 52512-03-5](/img/structure/B14650979.png)
9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene is a bicyclic organic compound with the molecular formula C9H13BrCl. This compound is characterized by the presence of both bromine and chlorine atoms attached to a bicyclo[6.1.0]non-4-ene structure. It is a derivative of bicyclo[6.1.0]nonane, which is a bicyclic hydrocarbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene typically involves the halogenation of bicyclo[6.1.0]non-4-ene. One common method is the addition of bromine and chlorine to the double bond of bicyclo[6.1.0]non-4-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of bicyclo[6.1.0]nonane derivatives with reduced halogen content.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the halogens.
Oxidation: Products include epoxides and other oxygenated derivatives.
Reduction: Products include partially or fully dehalogenated bicyclo[6.1.0]nonane derivatives.
Wissenschaftliche Forschungsanwendungen
9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene involves its reactivity due to the presence of both bromine and chlorine atoms. These halogens can participate in various chemical reactions, such as nucleophilic substitution, where they are replaced by other functional groups. The bicyclic structure also contributes to the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Bromo-9-chlorobicyclo[6.1.0]nonane: Similar structure but lacks the double bond present in 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene.
9,9-Dibromobicyclo[6.1.0]non-4-ene: Contains two bromine atoms instead of one bromine and one chlorine.
9,9-Dichlorobicyclo[6.1.0]non-4-ene: Contains two chlorine atoms instead of one bromine and one chlorine.
Uniqueness
The presence of both bromine and chlorine atoms in 9-Bromo-9-chlorobicyclo[610]non-4-ene makes it unique compared to its analogs
Eigenschaften
CAS-Nummer |
52512-03-5 |
|---|---|
Molekularformel |
C9H12BrCl |
Molekulargewicht |
235.55 g/mol |
IUPAC-Name |
9-bromo-9-chlorobicyclo[6.1.0]non-4-ene |
InChI |
InChI=1S/C9H12BrCl/c10-9(11)7-5-3-1-2-4-6-8(7)9/h1-2,7-8H,3-6H2 |
InChI-Schlüssel |
WARUXQHMAFMADW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C2(Cl)Br)CCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





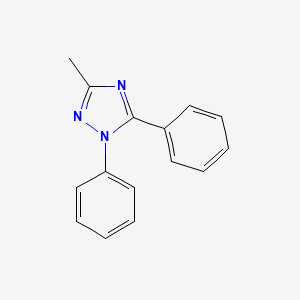
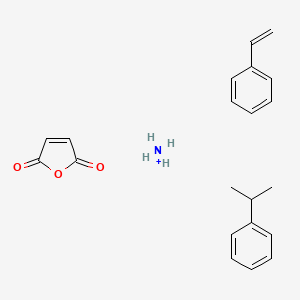
![Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-](/img/structure/B14650927.png)
![3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine](/img/structure/B14650931.png)
